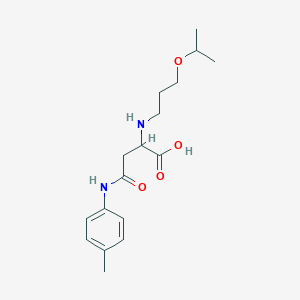

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex amino acid derivatives often involves multi-step reactions that can include chain extension, isoxazolone formation, and deprotection reactions. In the study of the synthesis and glutamate-agonistic activity of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid derivatives, a series of analogs were prepared starting with (S)- and (R)-N-tert-butoxycarbonylaspartic acid alpha-methyl esters. These compounds were synthesized using Masamune's chain extension reaction, followed by the formation of isoxazolone with hydroxylamine and subsequent deprotection reactions . This methodological approach could be relevant for the synthesis of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid, as it also involves the manipulation of amino acid derivatives.

Molecular Structure Analysis

The molecular structure of amino acid derivatives is critical in determining their biological activity. The synthesis of l-2-oxalylamino-3-aminopropionic acid, an isomer of the neurotoxin found in Lathyrus sativus, showcases the importance of structural isomerism in biological properties . The compound 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid would similarly have its activity influenced by the arrangement of its functional groups, particularly the isopropoxypropyl and p-tolylamino groups, which could affect its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives is influenced by their functional groups. In the case of the synthesized l-2-oxalylamino-3-aminopropionic acid, the presence of the oxalyl group and its rearrangement during isolation indicates a level of chemical reactivity that could be significant in understanding the behavior of similar compounds . For 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid, the reactivity of the isopropoxypropyl and p-tolylamino groups would be of interest, as they could participate in various chemical reactions, potentially including rearrangements or interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and stability, are essential for their practical application and biological effects. While the provided papers do not directly discuss these properties for 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid, the studies on related compounds provide a foundation for predicting such properties. For instance, the solubility of the compounds in different solvents and their stability under various conditions would be influenced by the presence and position of functional groups, as seen in the synthesis and evaluation of (S)-2-amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid derivatives .

Aplicaciones Científicas De Investigación

Peptide Synthesis

This compound has been implicated in the synthesis of peptides, particularly through methods that require selective protection of α-amino groups in peptides containing additional acid-labile protecting residues. Its utility in peptide synthesis is evident in facilitating the introduction of protecting groups and their subsequent cleavage under mild conditions, which is crucial for synthesizing peptides with high purity and specificity Sieber & Iselin, 1968.

Medicinal Chemistry Applications

Research has demonstrated the synthesis of analogs and derivatives that exhibit distinct conformational preferences, potentially useful in medicinal chemistry for the design of probes and drug molecules. This includes derivatives synthesized for sensitive application in 19F NMR, showcasing the compound's versatility in designing molecules with specific structural and electronic characteristics Tressler & Zondlo, 2014.

Material Science and Polymer Research

In material science, the compound has found applications in the synthesis of polymers and hydrogels with controlled microstructures and stability. This is achieved through molecular assembling in a two-component system, where derivatives of the compound contribute to the formation of supramolecular structures with potential for diverse applications ranging from biomedical to agricultural Wu et al., 2007.

Enzyme Inhibition Studies

In biochemical research, conformationally restricted substrate analogs derived from this compound have been synthesized to study their interaction with enzymes such as 3-isopropylmalate dehydrogenase. These studies are crucial for understanding enzyme mechanisms and for the design of enzyme inhibitors that can be used in therapeutic applications Chiba et al., 1997.

Propiedades

IUPAC Name |

4-(4-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-12(2)23-10-4-9-18-15(17(21)22)11-16(20)19-14-7-5-13(3)6-8-14/h5-8,12,15,18H,4,9-11H2,1-3H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMRJSHQTRJZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)

![Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate](/img/structure/B2525424.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525425.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)

![8-(4-ethoxyphenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2525438.png)

![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)